5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
Description
Properties
CAS No. |
87410-84-2 |
|---|---|
Molecular Formula |
C10H10ClN3S |
Molecular Weight |
239.73 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10ClN3S/c1-12-10-14-13-9(15-10)6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
PKJLZQHQUULMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole core is typically constructed via cyclization reactions involving thiosemicarbazides, hydrazine derivatives, or thioureas. Substituents at the 2- and 5-positions are introduced either prior to or after ring formation, depending on the reactivity of the starting materials and the stability of intermediates. For 5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine, two primary routes have been identified: (1) pre-ring functionalization and (2) post-ring modification .
Route 1: Cyclization of Pre-Functionalized Thiosemicarbazides
This method involves synthesizing a thiosemicarbazide precursor containing the (2-chlorophenyl)methyl group, followed by cyclization to form the thiadiazole ring.
Synthesis of 2-Chlorobenzyl Thiosemicarbazide
A mixture of 2-chlorobenzyl chloride (1.0 equiv) and thiourea (1.2 equiv) in ethanol is refluxed for 6–8 hours under nitrogen. The intermediate thiouronium salt is treated with hydrazine hydrate (2.0 equiv) to yield 2-chlorobenzyl thiosemicarbazide.
Cyclization to Form the Thiadiazole Core
The thiosemicarbazide is cyclized using polyphosphoric acid (PPA) at 120–140°C for 4 hours, forming 5-[(2-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine. Subsequent N-methylation is achieved via reductive amination using formaldehyde and sodium cyanoborohydride in methanol, yielding the target compound.
Key Data :
Route 2: Post-Ring Functionalization of 1,3,4-Thiadiazole
This approach begins with a pre-formed 1,3,4-thiadiazole ring, which is subsequently functionalized at the 5-position with the (2-chlorophenyl)methyl group.
Synthesis of 2-Amino-1,3,4-thiadiazole
2-Amino-1,3,4-thiadiazole is prepared via cyclization of thiosemicarbazide with formic acid and hydrochloric acid.
Friedel-Crafts Alkylation at the 5-Position
The 5-position is alkylated using 2-chlorobenzyl chloride in the presence of AlCl$$_3$$ in dichloromethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, affording 5-[(2-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine.
N-Methylation of the 2-Amino Group
The amine group is methylated using methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in DMF at 60°C for 12 hours.
Key Data :
Mechanistic Insights and Optimization
Cyclization Mechanisms
Cyclization of thiosemicarbazides proceeds via intramolecular nucleophilic attack of the sulfur atom on the electrophilic carbon, followed by dehydration. The use of PPA as a catalyst enhances the reaction rate by stabilizing charged intermediates.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 58% | 45% |
| Step Count | 3 | 4 |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Route 1 offers higher overall yields and fewer steps, making it preferable for industrial-scale synthesis. Route 2, while less efficient, allows for greater flexibility in modifying the 5-position substituent.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates that it may possess anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Core
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 828-81-9)
- Structure : Lacks the methyl group on the amine and the benzyl substituent at the 5-position.
- Molecular Weight : 211.67 g/mol .
- Activity: Simpler derivatives like this are often intermediates in synthesizing more complex analogs.
5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine (CAS: 380573-84-2)
- Structure : Features a hexyl chain instead of a methyl group on the amine and a 4-chlorophenyl substituent.
- Molecular Weight : 295.83 g/mol .
- Impact : The longer alkyl chain increases lipophilicity, which may enhance membrane permeability but reduce solubility .
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS: 1010101-07-1)
- Structure : Substitutes the 2-chlorophenyl group with a 2-methoxyphenyl moiety.
- Activity : Methoxy groups can improve solubility but may reduce electrophilic interactions with biological targets .
5-(Furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine
Antifungal Activity
- Analog 5-(4-Chlorophenyl)-N-hexyl-... : Shows moderate activity due to its lipophilic hexyl chain, which may facilitate fungal membrane disruption .
Enzyme Inhibition
- Glycogen Synthase Kinase-3 (GSK-3) : Quinazoline-thiadiazole hybrids (e.g., Compound 14 in ) demonstrate potent GSK-3 inhibition (IC₅₀ < 1 µM), highlighting the role of aromatic substituents in enhancing binding .
- Xanthine Oxidase : Benzimidazole-thiadiazole derivatives (e.g., Compound 30 in ) achieve IC₅₀ values of ~3 µM, suggesting that electron-withdrawing groups (e.g., nitro) enhance inhibitory effects .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, including its anticancer properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C10H10ClN3S
- Molecular Weight : 239.72 g/mol
- CAS Number : 87410-84-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds in this class can exhibit cytotoxic effects against various cancer cell lines.
In Vitro Studies
A study conducted on a series of synthesized thiadiazole derivatives demonstrated their cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU).
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 5.36 |
| 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | HepG2 | 6.51 |
These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
The anticancer effects of this compound are believed to be mediated through several mechanisms:
- Cell Cycle Arrest : Treatment with the compound has been shown to induce cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively.
- Apoptosis Induction : The compound increases the Bax/Bcl-2 ratio and activates caspase pathways, leading to programmed cell death in cancer cells.
Other Biological Activities
Beyond anticancer properties, thiadiazole derivatives are known for their diverse biological activities:
- Antimicrobial Activity : Some studies have reported that thiadiazole compounds exhibit significant antibacterial and antifungal properties.
- Insecticidal Effects : The compound's structure suggests potential use as an insecticide due to its ability to disrupt biological processes in pests.
Case Studies and Research Findings
A comprehensive review of literature reveals various studies focusing on the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Characterization : Research has documented methods for synthesizing 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives using various chemical reactions including condensation and cyclization techniques.
- Biological Evaluation : Multiple studies have evaluated the biological activities of these compounds through in vitro assays, demonstrating their potential as effective therapeutic agents.
Q & A
Q. What are the common synthetic routes for 5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine?
The compound is typically synthesized via cyclization reactions. A representative method involves reacting substituted hydrazides or thiosemicarbazides with reagents like POCl₃ under reflux conditions (90°C for 3 hours), followed by precipitation at pH 8–9 using ammonia and recrystallization from DMSO/water mixtures . Alternative routes employ cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate in concentrated H₂SO₄, followed by reactions with aromatic aldehydes and chloroacetyl chloride .
Q. How is the compound characterized after synthesis?
Characterization involves:
- Spectroscopy : IR and NMR to confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹, aromatic C-Cl peaks) .
- X-ray crystallography : Resolves bond lengths (e.g., C-S bonds ~1.71 Å) and dihedral angles between aromatic/thiadiazole rings (e.g., 21.5°) .
- Elemental analysis : Validates molecular formula (e.g., C₁₀H₁₁ClN₃S₂) .
Q. What are the recommended storage conditions to maintain stability?
While direct stability data for this compound is limited, similar thiadiazoles require storage in inert atmospheres (argon) at –20°C to prevent oxidation or hydrolysis. Desiccants are recommended to avoid moisture absorption .
Advanced Research Questions
Q. How can computational methods predict biological activity and electronic properties?
Density Functional Theory (DFT) calculations analyze molecular electrostatic potentials (MEPs), HOMO-LUMO gaps (e.g., ~4.5 eV for thiadiazoles), and charge distribution to predict reactivity and binding affinity. For example, electron-withdrawing groups like Cl enhance electrophilicity at the thiadiazole core, influencing interactions with biological targets .
Q. How can conflicting biological activity data across studies be resolved?
Discrepancies often arise from substituent effects or assay conditions. Strategies include:
Q. What synthetic strategies improve yield and purity?
Optimization involves:
Q. How does crystallography inform intermolecular interactions?
X-ray studies reveal hydrogen-bonding networks (e.g., N–H⋯N interactions) that stabilize crystal packing. For example, chains along the b-axis in 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine suggest potential solid-state reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
